molecular formula C11H10N2 B1213797 Naphthalene-2-carboximidamide CAS No. 5651-14-9

Naphthalene-2-carboximidamide

Cat. No. B1213797
CAS RN: 5651-14-9
M. Wt: 170.21 g/mol
InChI Key: URXJHZXEUUFNKM-UHFFFAOYSA-N
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Description

Naphthalene-2-carboximidamide is a compound with the molecular formula C11H10N2 . It is also known by other names such as naphthalene-2-carboxamidine and 2-Naphthimidamide .


Synthesis Analysis

While specific synthesis methods for Naphthalene-2-carboximidamide were not found, there are related compounds like piperine-carboximidamide hybrids and chalcone/aryl carboximidamide hybrids that have been synthesized and evaluated for their inhibitory activity .


Molecular Structure Analysis

The molecular weight of Naphthalene-2-carboximidamide is 170.21 g/mol . The InChI string representation of its structure is InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13) .


Physical And Chemical Properties Analysis

Naphthalene-2-carboximidamide has a molecular weight of 170.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . It also has a Topological Polar Surface Area of 49.9 Ų .

Scientific Research Applications

Organic Electronics

NDIs are promising candidates for applications in organic electronics due to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .

Photovoltaic Devices

NDIs have been used in photovoltaic devices. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures make them suitable for this application .

Supramolecular Chemistry

NDIs have potential real-world uses in supramolecular chemistry. They can form host–guest complexes for molecular switching devices, such as catenanes and rotaxanes .

Sensing

NDIs have been extensively studied for their potential use in sensing. Their unique electronic properties make them ideal for this application .

Catalysis

NDIs have been used in catalysis through anion-π interactions .

Medicine

NDIs have potential applications in medicine. They can intercalate with DNA, which could be useful for medicinal applications .

Flexible Displays

NDIs have been used in the development of flexible displays. Their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability make them suitable for this application .

Non-Fullerene Acceptors in Solar Cells

NDIs have been used as non-fullerene acceptors in solar cells. Their large electron deficient aromatic cores and tendency to self-assemble into functional structures make them ideal for this application .

Ion Channels

NDIs have potential applications in the development of ion channels. Their unique electronic properties and ability to form host–guest complexes make them suitable for this application .

Mechanoluminescent Properties

NDIs have been studied for their mechanoluminescent properties. This research has gained considerable traction in recent years .

Artificial Photosynthesis

Core-substituted NDIs have been explored for their photophysical properties and applications in artificial photosynthesis .

Molecular Sensors

NDIs have potential applications in the development of molecular sensors. Their unique electronic properties make them ideal for this application .

Safety And Hazards

While specific safety data for Naphthalene-2-carboximidamide was not found, a related compound, Naphthalene, is classified as a flammable solid and suspected of causing cancer .

Future Directions

While specific future directions for Naphthalene-2-carboximidamide were not found, there are ongoing research efforts in the field of naphthalene diimides (NDIs), exploring their applications in areas such as artificial photosynthesis and solar cell technology .

properties

IUPAC Name

naphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXJHZXEUUFNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205052
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2-carboximidamide

CAS RN

5651-14-9
Record name beta-Naphthamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
BGM Youssif, MFA Mohamed, MM Al-Sanea… - Bioorganic …, 2019 - Elsevier
A series of novel naproxen analogues containing 3-aryl-1,2,4-oxadiazoles moiety (4b-g) and their reaction intermediates aryl carboximidamides moiety (3b-g) was synthesized and …
Number of citations: 41 www.sciencedirect.com
C Solis-Calero, G Zanatta, C do Ó Pessoa… - Physical Chemistry …, 2018 - pubs.rsc.org
Urokinase plasminogen activator (uPA) is a biomarker and therapeutic target for several cancer types whose inhibition has been shown to slow tumor growth and metastasis. In this work…
Number of citations: 3 pubs.rsc.org
MA Mahmoud, AF Mohammed, OIA Salem… - Journal of Molecular …, 2023 - Elsevier
A new series of substituted aryl carboximidamide VIa-o was designed and synthesised. IR, 1 H NMR, 13 C NMR as well as elemental microanalysis were used to confirm the structures …
Number of citations: 6 www.sciencedirect.com
TS Ibrahim, AH Moustafa, AJ Almalki… - Journal of enzyme …, 2021 - Taylor & Francis
Two series of chalcone/aryl carboximidamide hybrids 4a–f and 6a–f were synthesised and evaluated for their inhibitory activity against iNOS and PGE2. The most potent derivatives …
Number of citations: 8 www.tandfonline.com
MFA Mohamed, AA Marzouk, A Nafady… - Bioorganic …, 2020 - Elsevier
The development of NSAIDs/iNOS inhibitor hybrids is a new strategy for the treatment of inflammatory diseases by suppression of the overproduction of PGE 2 and NO. A novel series of …
Number of citations: 28 www.sciencedirect.com
M Whitlow, DO Arnaiz, BO Buckman… - … Section D: Biological …, 1999 - scripts.iucr.org
… The crystal structure of bovine trypsin–7-[(6-{[1-(1-iminoethyl)piperidin-4-yl]oxy}-2-methyl-1H-benzimidazol-1-yl)methyl]naphthalene-2-carboximidamide (I) complex has been refined at …
Number of citations: 47 scripts.iucr.org
M Yoshiyama, H Kobayashi, M Takeda… - Frontiers in physiology, 2020 - frontiersin.org
… The compound A-317567 (6-{2-[2-methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide) used in this study is a non-amiloride blocker of …
Number of citations: 7 www.frontiersin.org
VP Berishvili, VO Perkin, AE Voronkov… - Journal of chemical …, 2019 - ACS Publications
… Similar situation is observed in CSAR data set, for example, for naphthalene-2-carboximidamide (PDB 4FU8). A possible reason for this bias may be related to the fact that smaller …
Number of citations: 19 pubs.acs.org
T Ishihara, N Seki, F Hirayama, M Orita… - Bioorganic & medicinal …, 2007 - Elsevier
We describe here our investigation of a new series of orally active fXa inhibitors based on a prodrug strategy. Solid-phase parallel synthesis identified a unique series of fXa inhibitors …
Number of citations: 13 www.sciencedirect.com
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
Number of citations: 9 onlinelibrary.wiley.com

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